4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a chemical compound that features a pyrimidine ring attached to a cyclohexane ring via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the reaction of amidines with ketones or aldehydes in the presence of catalysts such as copper or zinc.
Attachment of the Sulfur Atom: The sulfur atom is introduced by reacting the pyrimidine derivative with a thiol compound under appropriate conditions.
Cyclohexane Ring Formation: The cyclohexane ring is then attached to the sulfur atom through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: Finally, the amine group is protonated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
- 4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine
Uniqueness
4-(Pyrimidin-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, such as those with a pyridine ring, which may have different reactivity and biological activity .
Properties
Molecular Formula |
C10H16ClN3S |
---|---|
Molecular Weight |
245.77 g/mol |
IUPAC Name |
4-pyrimidin-2-ylsulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3S.ClH/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10;/h1,6-9H,2-5,11H2;1H |
InChI Key |
IYWQZXCHULMIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)SC2=NC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.